1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol
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Overview
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound features a piperidine ring attached to a triazine core, with two p-tolyl groups enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl hydrazine with a suitable diketone to form the triazine ring. This intermediate is then reacted with piperidin-3-ol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: Another triazine derivative with multiple p-tolyl groups.
Piperidin-3-ol: The piperidine ring component of the compound.
Uniqueness
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is unique due to its combination of a triazine core with a piperidine ring and p-tolyl groups This structure imparts specific chemical and biological properties that are not present in simpler triazine or piperidine derivatives
Biological Activity
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure features a triazine ring substituted with p-tolyl groups and a piperidin-3-ol moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C21H22N4O
- Molecular Weight : 346.426 g/mol
- CAS Number : 88300-27-0
- LogP : 3.458 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazine core can form stable complexes with metal ions, modulating the activity of metalloenzymes. Additionally, the piperidine ring may influence membrane interactions and cellular uptake .
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related triazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives possess inhibitory effects against various bacterial strains and fungi, suggesting potential applications in treating infections .
3. Neuroprotective Effects
Recent advances in neuropharmacology suggest that triazine derivatives may offer neuroprotective benefits. This is particularly relevant for neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline . The inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive functions.
Study on Neuroprotective Activity
In a study assessing the neuroprotective effects of triazine derivatives, it was found that compounds exhibiting AChE inhibitory activity also demonstrated protective effects against oxidative stress-induced neuronal damage. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong biological activity .
Evaluation of Antimicrobial Properties
Another study synthesized a series of triazine derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that several compounds exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against gram-positive bacteria .
Data Summary
Biological Activity | IC50/Effectiveness | Notes |
---|---|---|
Antitumor | Varies by derivative | Induces apoptosis |
Antibacterial | MIC: 8 - 32 µg/mL | Effective against gram-positive bacteria |
AChE Inhibition | IC50: Low µM | Potential for cognitive enhancement |
Properties
CAS No. |
88300-32-7 |
---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-9-17(10-6-15)20-21(18-11-7-16(2)8-12-18)24-25-22(23-20)26-13-3-4-19(27)14-26/h5-12,19,27H,3-4,13-14H2,1-2H3 |
InChI Key |
RDVFSVDCKAGJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC(C3)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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